molecular formula C21H22N4O3S2 B12135569 N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12135569
M. Wt: 442.6 g/mol
InChI Key: DEFOYQRVJRCHND-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfanyl acetamide derivatives featuring a tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core. Its structure includes:

  • Aryl substituents: A 5-(acetylamino)-2-methoxyphenyl group attached via an acetamide linkage.
  • Core heterocycle: A 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine scaffold with a sulfanyl moiety at position 2.

Its structural complexity arises from the fused benzothiophene and pyrimidine rings, which confer rigidity and influence electronic properties.

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C21H22N4O3S2/c1-12(26)24-13-7-8-16(28-2)15(9-13)25-18(27)10-29-20-19-14-5-3-4-6-17(14)30-21(19)23-11-22-20/h7-9,11H,3-6,10H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

DEFOYQRVJRCHND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the benzothieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfanyl group: This is achieved through a nucleophilic substitution reaction.

    Attachment of the acetylamino and methoxyphenyl groups: These groups are introduced through acylation and methylation reactions, respectively.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the CAS 477330-70-4 analog enhances solubility compared to bromophenyl or chlorophenyl derivatives, as polar groups improve hydrophilicity .
  • Chlorinated aryl groups (e.g., in CAS 477332-93-7) may increase metabolic stability due to reduced susceptibility to oxidative degradation .

Spectroscopic and Physicochemical Comparisons

NMR Analysis ():

Comparative NMR studies of structurally related compounds (e.g., Rapa, compounds 1, and 7) reveal:

  • Regions of Divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between analogs, indicating substituent-driven electronic perturbations .
  • Conserved Regions: Most protons in the tetrahydrobenzothienopyrimidine core exhibit similar chemical environments, confirming structural stability despite substituent changes .

Thermal and Solubility Data:

  • Melting Points : Brominated derivatives (e.g., ) typically exhibit higher melting points (>250°C) due to increased molecular symmetry and halogen-based intermolecular forces .
  • Aqueous Solubility : Methoxy-containing analogs (e.g., CAS 477330-70-4) show improved solubility in polar solvents (e.g., DMSO) compared to hydrophobic chloro- or bromophenyl derivatives .

Research Implications

Structure-Activity Relationships (SAR): The 5-(acetylamino)-2-methoxyphenyl group in the target compound may enhance target binding compared to simpler aryl substituents, as evidenced by its prolonged inhibitory effects in kinase assays . Ethyl or methyl groups on the core (e.g., ) improve metabolic stability but may reduce potency due to steric effects .

Lumping Strategy Relevance () :

  • Compounds with conserved cores but varying aryl substituents (e.g., chloro vs. methoxy) can be grouped for predictive modeling of pharmacokinetic properties, streamlining drug discovery .

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